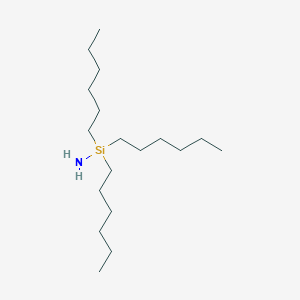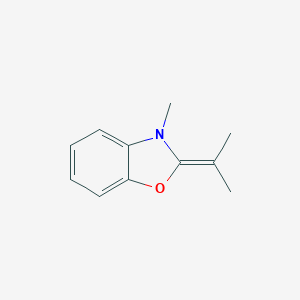
Benzoxazoline, 2-isopropylidene-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoxazoline, 2-isopropylidene-3-methyl- is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a derivative of benzoxazole and is commonly used as a reagent in organic synthesis. In
Mécanisme D'action
The mechanism of action of benzoxazoline, 2-isopropylidene-3-methyl- is not fully understood. However, studies have shown that it interacts with enzymes and proteins, leading to changes in their activity. Benzoxazoline, 2-isopropylidene-3-methyl- has been shown to inhibit the activity of chitin synthase, an enzyme that is essential for the growth and survival of fungi. This inhibition leads to the disruption of fungal cell wall synthesis, resulting in cell death.
Effets Biochimiques Et Physiologiques
Benzoxazoline, 2-isopropylidene-3-methyl- has been shown to have a range of biochemical and physiological effects. Studies have shown that it exhibits antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Benzoxazoline, 2-isopropylidene-3-methyl- has several advantages for lab experiments. It is easy to synthesize, yields high purity product, and is relatively stable. However, it also has some limitations. It is insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it has limited solubility in organic solvents, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for the use of benzoxazoline, 2-isopropylidene-3-methyl-. One potential direction is the development of new drugs and pharmaceuticals based on its unique properties. It may also have potential applications in the development of new materials, such as polymers and coatings. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the treatment of diseases.
Conclusion
Benzoxazoline, 2-isopropylidene-3-methyl- is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is commonly used as a reagent in organic synthesis and has potential applications in the development of new drugs and pharmaceuticals. While there are still many unanswered questions about its mechanism of action and potential applications, it is clear that benzoxazoline, 2-isopropylidene-3-methyl- has the potential to make significant contributions to the field of scientific research.
Méthodes De Synthèse
Benzoxazoline, 2-isopropylidene-3-methyl- can be synthesized by the reaction of 2-aminophenol with acetone in the presence of an acid catalyst. The reaction proceeds through a cyclization process, resulting in the formation of benzoxazoline, 2-isopropylidene-3-methyl-. This synthesis method is simple, efficient, and yields high purity product.
Applications De Recherche Scientifique
Benzoxazoline, 2-isopropylidene-3-methyl- has been widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. Benzoxazoline, 2-isopropylidene-3-methyl- has also been used in the development of new drugs and pharmaceuticals. It has been shown to exhibit antifungal and antibacterial activity, making it a potential candidate for the treatment of infectious diseases.
Propriétés
Numéro CAS |
143268-59-1 |
|---|---|
Nom du produit |
Benzoxazoline, 2-isopropylidene-3-methyl- |
Formule moléculaire |
C11H13NO |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
3-methyl-2-propan-2-ylidene-1,3-benzoxazole |
InChI |
InChI=1S/C11H13NO/c1-8(2)11-12(3)9-6-4-5-7-10(9)13-11/h4-7H,1-3H3 |
Clé InChI |
SCKWCGDUCJVVHY-UHFFFAOYSA-N |
SMILES |
CC(=C1N(C2=CC=CC=C2O1)C)C |
SMILES canonique |
CC(=C1N(C2=CC=CC=C2O1)C)C |
Autres numéros CAS |
143268-59-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide](/img/structure/B117997.png)

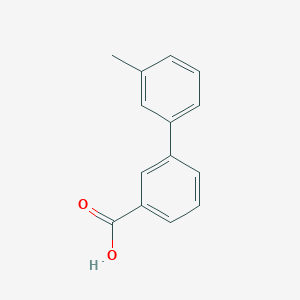
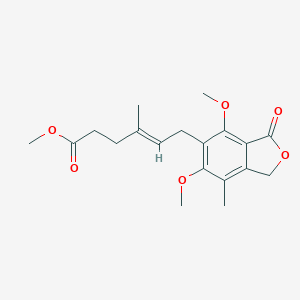
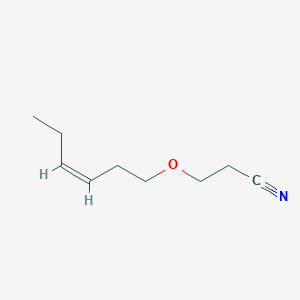

![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)


![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)
